molecular formula C18H20ClN3O3S B2414582 (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2321337-72-6

(E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2414582
CAS No.: 2321337-72-6
M. Wt: 393.89
InChI Key: LLAZDWHSLUOKEE-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-7,10,13,15H,8-9,11-12H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAZDWHSLUOKEE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O2SC_{22}H_{24}ClN_{3}O_{2}S, with a molecular weight of approximately 400.96 g/mol. The structure features a chlorophenyl group, a piperidine moiety, and an imidazole sulfonamide, which are significant for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine rings have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . In vitro studies have demonstrated that the compound can inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest significant potential in treating conditions related to enzyme dysregulation.

EnzymeIC50 Value (µM)
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

These findings align with other studies indicating that piperidine derivatives often possess enzyme inhibition capabilities, which can be leveraged for therapeutic applications .

Cytotoxicity and Antitumor Activity

In addition to antibacterial and enzyme inhibition, preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinone derivatives have shown promising antitumor activity, indicating that similar compounds could potentially be developed from this class .

Case Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized several piperidine derivatives and evaluated their biological activities. Among these, compounds similar to the target compound exhibited significant interactions with bovine serum albumin (BSA), indicating their potential bioavailability and pharmacological effectiveness .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure that includes a chlorophenyl group and a piperidine moiety, which are known for their biological activities. Its molecular formula is C20H22ClN3O3SC_{20}H_{22}ClN_{3}O_{3}S with a molecular weight of approximately 421.92 g/mol. The presence of the imidazole ring contributes to its pharmacological properties, making it a candidate for various biological assays.

Anticancer Activity

Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group in the compound enhances its potential as an anticancer agent by improving solubility and bioavailability .

Antimicrobial Properties

Imidazole derivatives have also been recognized for their antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that it exhibits significant antibacterial effects, potentially making it useful in treating infections caused by resistant bacteria .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds. For example, one study synthesized a series of imidazole-based compounds and assessed their anticancer activity through in vitro assays. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines .

Data Table: Summary of Biological Activities

Activity Tested Against Results Reference
AnticancerVarious cancer cell linesSignificant cytotoxicity observed
AntibacterialStaphylococcus aureus, E. coliInhibition of bacterial growth
Enzyme inhibitionSpecific metabolic enzymesModulation of enzyme activity

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